molecular formula C18H18N4O3 B11179077 N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11179077
M. Wt: 338.4 g/mol
InChI Key: UGDIYUYUHCFDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyridine ring, a carbohydrazide group, and a pyrrolidinone moiety

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C18H18N4O3/c1-11-7-12(2)9-14(8-11)22-16(23)10-15(18(22)25)20-21-17(24)13-3-5-19-6-4-13/h3-9,15,20H,10H2,1-2H3,(H,21,24)

InChI Key

UGDIYUYUHCFDAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves the reaction of 3,5-dimethylphenylhydrazine with pyridine-4-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the carbohydrazide linkage. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
  • N’-[1-(3,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
  • N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Uniqueness

N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of both pyridine and pyrrolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and interaction with biological targets.

Structural Overview

The compound features a pyridine ring and a hydrazide functional group, characterized by the following molecular formula:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 288.31 g/mol

This structure includes a 2,5-dioxopyrrolidine moiety linked to a pyridine-4-carbohydrazide, which is crucial for its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

  • Minimum Inhibitory Concentrations (MIC) : The compound has demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, often with MIC values in the low micromolar range. This suggests strong efficacy against multidrug-resistant strains.
Pathogen TypeMIC (µg/mL)Reference
Gram-positive2 - 8
Gram-negative4 - 16

Anticancer Activity

The compound's anticancer potential has been explored in various studies. Preliminary findings suggest:

  • Cell Lines Tested : It has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231.
  • Mechanism of Action : The compound may induce apoptosis through modulation of signaling pathways related to cell proliferation and survival.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Dioxopyrrolidine : The initial step involves synthesizing the dioxopyrrolidine core.
  • Coupling Reaction : This is followed by a coupling reaction with pyridine-4-carbohydrazide.
  • Purification : The final product is purified using chromatography techniques to ensure high yields and purity.

Interaction Studies

Computational studies have indicated that this compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic applications.

Binding Affinity

The binding affinity of the compound with specific enzymes and receptors has been investigated. Preliminary results suggest that it may inhibit enzymes involved in bacterial resistance mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study reported that derivatives similar to this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus.
  • Anticancer Efficacy : Research involving various hydrazone derivatives indicated promising results in inhibiting cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.